3-Hydroxyadamantane-1-carbohydrazide

Description

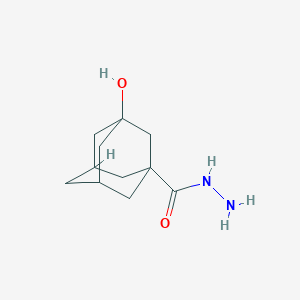

3-Hydroxyadamantane-1-carbohydrazide (CAS: 68435-09-6) is a hydrazide derivative of adamantane, featuring a hydroxy group at the 3-position and a carbohydrazide moiety at the 1-position. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol . The compound’s structure includes a rigid adamantane cage, which enhances metabolic stability and bioavailability, making it a scaffold of interest in medicinal chemistry. Synthetically, it is derived from adamantane-1-carboxylate esters through hydrazine substitution, followed by functionalization (e.g., cyclization or Mannich base formation) to yield bioactive derivatives .

Properties

IUPAC Name |

3-hydroxyadamantane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c12-13-9(14)10-2-7-1-8(3-10)5-11(15,4-7)6-10/h7-8,15H,1-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBRUBTXNNBFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501176394 | |

| Record name | 3-Hydroxytricyclo[3.3.1.13,7]decane-1-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68435-09-6 | |

| Record name | 3-Hydroxytricyclo[3.3.1.13,7]decane-1-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68435-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxytricyclo[3.3.1.13,7]decane-1-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carbohydrazide typically involves the reaction of adamantanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Adamantanone+Hydrazine Hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyadamantane-1-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbohydrazide group can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-oxo-adamantane-1-carbohydrazide.

Reduction: Formation of 3-hydroxyadamantane-1-amine.

Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

3-Hydroxyadamantane-1-carbohydrazide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxyadamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s rigid cage structure and hydrophobic nature allow it to interact with various enzymes and receptors, potentially disrupting their normal function . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Below is a detailed comparison of 3-hydroxyadamantane-1-carbohydrazide with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

In contrast, the carboxylic acid analog (C₁₁H₁₆O₃) is primarily used as a stable intermediate for esterification or amidation .

Solubility and Bioavailability :

- The ethyl ester derivative (C₉H₁₈O₃) exhibits higher solubility in organic solvents compared to the polar hydrazide or carboxylic acid forms, making it preferable for synthetic modifications .

Crystallographic Behavior :

- The acetic acid derivative (C₁₂H₁₈O₃) forms intermolecular O–H···O hydrogen bonds, stabilizing its crystal structure—a property leveraged in materials science but less explored in the hydrazide analog .

Biological Activity

3-Hydroxyadamantane-1-carbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure:

- Molecular Formula: C11H18N2O2

- Molecular Weight: 210.28 g/mol

The synthesis of this compound typically involves the reaction of adamantanone with hydrazine hydrate under controlled conditions, often using ethanol as a solvent and applying heat to facilitate the reaction. The general reaction can be summarized as:

The biological activity of this compound is attributed to its interaction with various molecular targets. Its rigid cage structure allows it to bind effectively to enzymes and receptors, potentially inhibiting their normal functions. This interaction can modulate several biochemical pathways, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or interfering with host cell receptors. This activity is particularly relevant in the context of developing treatments for viral infections.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potent antimicrobial properties .

Study 2: Antiviral Mechanisms

Another investigation focused on the antiviral potential of this compound against influenza viruses. The study found that treatment with this compound led to a marked decrease in viral titers in infected cell cultures, indicating its potential as an antiviral agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds known for their biological activities:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Amantadine | Antiviral, antiparkinsonian | Inhibits viral uncoating |

| Hydrazine derivatives | Anticancer, antifungal | Interferes with DNA synthesis |

| This compound | Antimicrobial, antiviral | Disrupts metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.